molecular formula C6H6O3 B3321210 2,3-Dihydrofuro[3,4-b][1,4]dioxine CAS No. 131649-82-6

2,3-Dihydrofuro[3,4-b][1,4]dioxine

Cat. No.: B3321210
CAS No.: 131649-82-6
M. Wt: 126.11 g/mol
InChI Key: ZLCCXHBJAMKGME-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry and Dioxine Systems

Fused heterocyclic compounds are molecules where at least two rings, with at least one being a heterocycle, share a common bond and a pair of atoms. This structural feature imparts a more rigid and defined three-dimensional geometry compared to their monocyclic counterparts. The 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine scaffold is a member of this broad class, specifically combining a five-membered furan (B31954) ring with a six-membered 1,4-dioxin (B1195391) ring.

The 1,4-dioxin moiety is a significant structural motif in a variety of chemical contexts. While the term "dioxin" is often associated with the highly toxic environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the core 1,4-dioxin ring itself is a versatile component in synthetic chemistry. tpsgc-pwgsc.gc.cathieme-connect.de Its derivatives, particularly the benzo-fused analogues, have been explored for a range of biological activities. nih.govthieme-connect.denih.gov The fusion of a furan ring, another prevalent heterocycle in medicinal chemistry and natural products, to the dioxin system creates a novel scaffold with distinct electronic and steric properties. researchgate.netnih.gov

Historical Development and Milestones in Research on the Furo-Dioxine Scaffold

Direct historical milestones for the 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine scaffold are not well-documented. However, the development of its constituent parts and related fused systems provides a relevant historical context. The chemistry of 1,4-dioxins and their derivatives has been a subject of study for many decades. nist.govrsc.org Similarly, the synthesis and functionalization of furans are well-established areas of organic chemistry. researchgate.netnih.gov

Key milestones in the broader field of fused dioxin chemistry include the development of synthetic routes to 2,3-dihydrobenzo[b] nih.govtpsgc-pwgsc.gc.cadioxine derivatives. A common and long-standing method involves the Williamson ether synthesis, reacting a catechol with a 1,2-dihaloethane. More recent advancements have introduced palladium-catalyzed and other transition-metal-mediated cyclization reactions to construct the dioxin ring with greater efficiency and substrate scope. nih.govresearchgate.net For instance, the synthesis of 2,3-dihydrobenzo[b] nih.govtpsgc-pwgsc.gc.cadioxine-5-carboxylate has been achieved by alkylating methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base. nih.gov These synthetic strategies provide a blueprint for the potential synthesis of the analogous furo-dioxine system, likely starting from a suitably substituted furan precursor.

Significance of the 2,3-Dihydrofuro[3,4-b]nih.govtpsgc-pwgsc.gc.cadioxine Core in Organic Synthesis and Chemical Biology Research

The significance of the 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine core can be inferred from the established importance of its analogues in organic synthesis and chemical biology. The 2,3-dihydrobenzo[b] nih.govtpsgc-pwgsc.gc.cadioxine scaffold is a key structural component in a number of biologically active molecules. For example, derivatives of this system have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme involved in DNA repair and a target for anticancer therapies. nih.govnih.gov

The thieno-fused analogue, 2,3-dihydrothieno[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine (EDOT), and its derivatives are fundamental building blocks in the field of conducting polymers. The polymer poly(3,4-ethylenedioxythiophene) (PEDOT) is renowned for its high conductivity, stability, and transparency, leading to applications in organic electronics, including organic light-emitting diodes (OLEDs), antistatic coatings, and transparent electrodes. ambeed.comnih.gov

Given these precedents, the 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine scaffold holds potential as:

A novel building block for the synthesis of complex molecules.

A scaffold for the development of new pharmaceutical agents, potentially targeting similar enzymes as its benzo-fused cousins.

A monomer for the creation of novel conducting polymers with unique electronic properties conferred by the furan ring.

Overview of Advanced Academic Research Trajectories

While direct research on 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine is nascent, future research trajectories can be projected based on current trends in heterocyclic chemistry.

Development of Novel Synthetic Methodologies: A primary research direction would be the establishment of efficient and versatile synthetic routes to the 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine core and its derivatives. This would likely involve the adaptation of methods used for benzo- and thieno-fused analogues, such as intramolecular cyclizations of functionalized furan precursors.

Exploration of Polymerization: Drawing inspiration from the success of PEDOT, a significant research avenue would be the polymerization of functionalized 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine monomers. The resulting polymers would be investigated for their conductivity, stability, and optical properties, with an eye toward applications in materials science.

Medicinal Chemistry and Chemical Biology: A logical progression would be the synthesis of a library of 2,3-Dihydrofuro[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxine derivatives for screening against various biological targets. Given the activity of benzo-fused dioxins as PARP1 inhibitors, this enzyme family would be a rational starting point for such investigations. nih.govnih.gov The furan ring offers different electronic properties and potential hydrogen bonding interactions compared to a benzene (B151609) ring, which could lead to altered potency or selectivity.

Data on Analogous Compounds

To provide a tangible reference for the potential properties of the furo-dioxine scaffold, the following tables summarize key data for its well-studied analogues.

Table 1: Physicochemical Properties of Dioxin Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
2,3-Dihydrobenzo[b] nih.govtpsgc-pwgsc.gc.cadioxineC₈H₈O₂136.15 nih.gov
2,3-Dihydrothieno[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxineC₆H₆O₂S142.18 nih.gov
(2,3-Dihydrothieno[3,4-b] nih.govtpsgc-pwgsc.gc.cadioxin-2-yl)methanolC₇H₈O₃S172.20 nih.gov

Table 2: Biological Activity of a Benzo-Dioxin Analogue

CompoundTargetActivity (IC₅₀)Reference
2,3-Dihydrobenzo[b] nih.govtpsgc-pwgsc.gc.cadioxine-5-carboxamidePARP15.8 µM nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCXHBJAMKGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=COC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation, and Mechanistic Investigations of 2,3 Dihydrofuro 3,4 B 1 2 Dioxine

Reactivity of the Dioxine and Furan (B31954) Rings: Electrophilic and Nucleophilic Reactions

There is currently no available scientific literature detailing the reactivity of the dioxine and furan rings of 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine towards either electrophilic or nucleophilic reagents. The electronic properties of the fused furan and dioxine rings, including the influence of the oxygen atoms on the aromaticity and electron density of the system, have not been experimentally or theoretically investigated. Consequently, predictions of its reactivity in comparison to related benzo-fused or thieno-fused analogues are purely speculative and lack empirical support.

Ring-Opening and Ring-Expansion Transformations

Investigations into the ring-opening and ring-expansion transformations of 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine have not been reported. The stability of the furo-dioxine core under various reaction conditions, and its propensity to undergo rearrangements or cleavage of either the furan or the dioxine ring, remains an unaddressed area of research.

Oxidative and Reductive Processes Applied to the Furo-Dioxine System

Detailed studies on the behavior of 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine under oxidative and reductive conditions are not present in the available literature. Information regarding its susceptibility to common oxidizing agents, or its ability to be reduced at either the furan or dioxine moiety, is currently unavailable.

Palladium-Catalyzed Carbonylation and Aminocarbonylation Reactions

While palladium-catalyzed carbonylation and aminocarbonylation reactions are powerful tools for the functionalization of heterocyclic compounds, no studies have been published that apply these methodologies specifically to the 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine scaffold. The potential for C-H activation or the introduction of carbonyl groups onto this particular furo-dioxine system has not been explored.

Radical Reactions and Photochemical Transformations

The behavior of 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine in radical reactions or under photochemical conditions is another area that lacks scientific investigation. There are no reports on its stability or reactivity when subjected to radical initiators or irradiation, which are crucial for understanding its potential in photochemistry and radical-mediated synthesis.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

In the absence of any reported reactions for 2,3-Dihydrofuro[3,4-b] nih.govresearchgate.netdioxine, it follows that no mechanistic investigations, including kinetic or isotopic labeling studies, have been conducted. The fundamental pathways by which this molecule might react are, therefore, entirely unknown.

Advanced Structural and Electronic Characterization of 2,3 Dihydrofuro 3,4 B 1 2 Dioxine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Comprehensive Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3-dihydrofuro[3,4-b] nih.govnih.govdioxine derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. vanderbilt.eduunl.edu

For instance, in the analysis of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide, a benzofused derivative, the ¹H NMR spectrum shows distinct signals for the aromatic and aliphatic protons. The methylene protons on the dioxine ring appear as multiplets around 4.26-4.37 ppm, while the aromatic protons resonate between 6.87 and 7.62 ppm. The ¹³C NMR spectrum complements this by showing signals for the aliphatic carbons at approximately 63-65 ppm and the aromatic carbons in the 119-144 ppm range. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the complete molecular framework. nih.govscielo.br

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule, as well as for distinguishing between regioisomers. nih.gov

¹H and ¹³C NMR Chemical Shift Data for 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide in DMSO-d₆. nih.gov
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
Aromatic CH7.34120.41dd, J = 7.9, 1.8
Aromatic CH6.98122.27dd, J = 8.0, 1.7
Aromatic CH6.87119.53t, J = 7.9
Aromatic C-NH₂7.62 (s, 1H), 7.48 (s, 1H)123.64-
Aromatic C-O-143.56-
Aromatic C-O-141.91-
C=O-165.87-
-OCH₂CH₂O-4.37 - 4.35 (m, 2H)64.49-
-OCH₂CH₂O-4.28 - 4.26 (m, 2H)63.55-

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, leading to an unambiguous assignment of the molecule's absolute configuration and its preferred conformation in the crystal lattice. beilstein-journals.orgmdpi.com

For derivatives of this class, the six-membered dioxine ring is not planar. Studies on related structures have revealed various conformations. For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one shows that the dihydrodioxine ring adopts a conformation closest to a half-chair. nih.gov In another case, 2-Chloromethyl-2,3-dihydrothieno[3,4-b] nih.govnih.govdioxine, the six-membered ring is found to have a twisted conformation. researchgate.net These conformational preferences are influenced by the substituents on the ring system and the forces involved in crystal packing. nih.govresearchgate.net

Crystallographic Data for 2-Chloromethyl-2,3-dihydrothieno[3,4-b] nih.govnih.govdioxine. researchgate.net
ParameterValue
Chemical FormulaC₇H₇ClO₂S
Molecular Weight190.64
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.227 (2)
b (Å)5.7500 (12)
c (Å)14.376 (3)
β (°)105.55 (3)
Volume (ų)814.4 (3)
Z4
Calculated Density (Mg m⁻³)1.555

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is crucial for confirming the identity of a newly synthesized compound. nih.gov

For example, the [M+H]⁺ ion of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide was calculated to have an m/z of 180.0655, and the experimentally determined value was 180.0634, confirming the elemental formula C₉H₁₀NO₃. nih.gov In addition to precise mass determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By observing how the molecule breaks apart under specific conditions, chemists can deduce the connectivity of its atoms and the presence of specific functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as different bonds (e.g., C=O, C-O, C-H, O-H) absorb infrared radiation or scatter light at characteristic frequencies. nih.govscifiniti.com

For derivatives of 2,3-dihydrofuro[3,4-b] nih.govnih.govdioxine, FT-IR and Raman spectra would reveal key vibrational bands.

C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region, while aromatic C-H stretches are found above 3000 cm⁻¹.

C-O stretching: The characteristic C-O ether linkages of the furo-dioxine core would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ring vibrations: Vibrations associated with the heterocyclic rings would also be observable in the fingerprint region.

Theoretical calculations using methods like Density Functional Theory (DFT) are often paired with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational bands. nih.goviarjset.com

Characteristic Vibrational Frequencies for Related Heterocyclic Structures. scifiniti.com
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
C=C Ring Stretch1600 - 1450Medium to Strong
CH₂ Scissoring/Bending~1465Variable
C-O Ether Stretch1300 - 1000Strong

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Excited States

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions in aromatic systems). nih.govresearchgate.net

The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). For derivatives containing aromatic rings, such as benzofused analogues, characteristic absorption bands related to the π-electron system are observed. rsc.org Substitution on the ring system can cause shifts in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. rsc.org

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. Not all molecules fluoresce, but for those that do, this technique provides information about the electronic structure of the excited state. Studies on some coumarin derivatives bearing a benzo-1,4-dioxanyl group have shown that this substituent can induce a drastic decrease in fluorescence efficiency, suggesting non-radiative decay pathways become dominant. rsc.org

Illustrative UV-Vis Absorption Data for Substituted Benzofuran Derivatives in Toluene. nih.gov
Compound TypeAbsorption λₘₐₓ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BF₂BIP (4a)400, 42248,000
BF₂ClBIP (4b)406, 42851,000
BF₂BMIP (4c)400, 42350,000

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

While X-ray crystallography provides solid-state conformation, advanced spectroscopic techniques can probe the conformational preferences of molecules in solution. For chiral derivatives, Circular Dichroism (CD) spectroscopy is a powerful method for determining absolute configuration and studying conformational changes. CD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For example, a helicity rule has been established for 2,3-dihydrobenzo[b]furan derivatives, where the P/M helicity of the heterocyclic ring corresponds to a negative/positive CD signal. rsc.org

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are also invaluable for conformational analysis. mdpi.com NOESY detects spatial proximities between protons, providing distance constraints that help to define the molecule's three-dimensional shape in solution. Furthermore, detailed analysis of scalar coupling constants (J-couplings) can provide information on dihedral angles, which are key parameters in defining molecular conformation. nih.govsemanticscholar.org These methods are crucial for understanding the dynamic behavior of flexible molecules in a liquid environment.

Computational Chemistry and Theoretical Modeling of 2,3 Dihydrofuro 3,4 B 1 2 Dioxine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure, Orbital Analysis, and Charge Distribution

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine systems. These methods allow for a detailed analysis of the molecule's electronic structure, including the distribution of electrons and the nature of its molecular orbitals.

Electronic Structure and Orbital Analysis: The electronic properties of molecules like 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine and its derivatives can be investigated using methods such as Density Functional Theory (DFT). For instance, studies on related systems like chloro-2,3-dihydrothieno[3,4-b] nih.govscirp.orgdioxines using the B3LYP method with a 6-311++G** basis set have been performed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO (HLG) is a critical parameter that provides insights into the molecule's conductivity and reactivity. researchgate.net

Charge Distribution: The distribution of charge within the 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine molecule is a key determinant of its chemical behavior. Molecular electrostatic potential (MEP) analysis, often performed using DFT, helps to identify the electrophilic and nucleophilic sites within a molecule. nih.gov For example, in similar heterocyclic compounds, oxygen atoms typically exhibit a negative potential, indicating their favorability for electrophilic attack. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Dioxine Derivative
PropertyValue (eV)
HOMO Energy-6.39
LUMO Energy-3.51
Energy Gap2.88

This table presents data from a study on dinaphthodiospyrol S, a related compound, to illustrate the types of electronic properties calculated. nih.gov

Density Functional Theory (DFT) Studies for Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine and its analogs. DFT calculations can map out entire reaction pathways, identify transition states, and determine the energy profiles of these transformations.

Reaction Pathways and Energy Profiles: DFT studies have been successfully applied to understand the reaction pathways of similar molecules like dibenzofuran (B1670420) and dibenzo-p-dioxin. nih.gov These studies generate reaction energies, barrier heights, and molecular parameters for reactants, intermediates, products, and transition states. nih.gov Such calculations can reveal, for example, that certain reaction pathways, like bimolecular reactions, have significantly lower energy barriers than unimolecular decompositions. nih.gov

Transition States: The identification of transition state structures is crucial for understanding the kinetics of a reaction. DFT methods can be used to locate these high-energy structures that connect reactants and products. For instance, in the study of dihydrofuran radical cations, DFT calculations were instrumental in explaining the observed intramolecular transformations and identifying stable conformers and transition structures. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine systems, revealing their conformational flexibility and how they interact with other molecules over time.

Conformational Dynamics: MD simulations can be used to explore the different conformations that a molecule can adopt and the transitions between them. nih.gov For example, in the study of pMHC/TCR interactions, MD simulations revealed that the presence of a binding partner significantly affects the conformational behavior of the receptor. mdpi.com Similarly, for 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine, MD simulations could elucidate how the fused ring system influences its flexibility and preferred geometries.

Intermolecular Interactions: Understanding how 2,3-dihydrofuro[3,4-b] nih.govscirp.orgdioxine interacts with other molecules is key to predicting its behavior in various environments. MD simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of a ligand to a protein. nih.gov These simulations can also be used to study the behavior of these molecules in different solvent environments or within a lipid bilayer. nih.govmdpi.com

Ab initio and Semi-empirical Methods for Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Both high-level ab initio and more computationally efficient semi-empirical methods are employed for this purpose.

Ab initio Methods: Ab initio methods, such as DFT, are used to predict various spectroscopic parameters. For instance, DFT calculations with functionals like B3LYP and CAM-B3LYP can be used to estimate electronic excitations and interpret experimental absorption spectra. karazin.ua While there can be discrepancies between different functionals, a combined approach can provide reliable predictions. karazin.ua

Semi-empirical Methods: Semi-empirical methods offer a faster alternative for predicting spectroscopic properties, especially for larger systems. ethz.ch Methods like ZINDO/S have been shown to provide adequate estimations of excitation energies for π-conjugated systems. karazin.ua These methods are often used in high-throughput screening studies to pre-optimize structures before more accurate, but computationally expensive, calculations are performed. ethz.ch

Cheminformatics Approaches for Virtual Screening and Library Analysis of Furo-Dioxine Analogues

Cheminformatics combines computational techniques with chemical information to facilitate the discovery of new molecules with desired properties. For furo-dioxine analogues, these approaches are particularly useful for virtual screening and the analysis of large chemical libraries.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can involve ligand-based methods, which rely on the properties of known active molecules, or structure-based methods, which use the three-dimensional structure of the target protein. sci-hub.box High-throughput virtual screening (HTVS) has been successfully used to identify inhibitors for targets like PARP1 from large small-molecule libraries. nih.govnih.gov

Library Analysis: Cheminformatics tools are used to analyze and filter large chemical libraries to remove undesirable compounds and enrich for those with drug-like properties. sci-hub.box This can involve applying filters based on molecular properties and the presence or absence of specific substructures. sci-hub.box These methods are essential for managing the vast chemical space and focusing experimental efforts on the most promising candidates.

Interactive Data Table: Virtual Screening Workflow Example
StepDescription
1. Library Preparation A large library of chemical compounds is obtained and prepared for screening.
2. Filtering Substructure and molecular property filters are applied to remove undesirable compounds. sci-hub.box
3. Docking The remaining compounds are computationally docked into the active site of the target protein. blogs.com
4. Scoring The docked poses are scored based on their predicted binding affinity. blogs.com
5. Hit Selection The top-scoring compounds are selected for further experimental validation. nih.govnih.gov

Applications of 2,3 Dihydrofuro 3,4 B 1 2 Dioxine in Advanced Chemical Synthesis and Material Precursor Research

2,3-Dihydrofuro[3,4-b]researchgate.netbenthamdirect.comdioxine as a Building Block for Complex Heterocyclic Architectures

The 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The furan (B31954) moiety within the structure is particularly amenable to a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions, allowing for the construction of diverse molecular architectures. derpharmachemica.com

For instance, the synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine has been reported, demonstrating the potential to build intricate structures from related dioxine precursors. researchgate.net This reaction involves the enol form of furoin (B1674284) reacting with a 1,2-dihalide, showcasing a pathway to more complex, multi-heterocyclic systems. researchgate.net While direct examples of using 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine as a starting material for such complex structures are not extensively documented, the principles of furan chemistry suggest its high potential. The reactivity of the furan ring allows for the introduction of various substituents, which can then be used as handles for further cyclization reactions, leading to fused or spirocyclic heterocyclic systems.

The synthesis of related dihydrofuro[2,3-b]pyridines and dihydrofuro[2,3-b]quinolines from different starting materials further illustrates the utility of the dihydrofuran motif as a building block for complex, biologically relevant scaffolds. specialchem.comnih.gov These examples underscore the potential of the 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine core to be elaborated into a wide array of novel heterocyclic compounds with potential applications in various fields of chemistry.

Role in the Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

While the direct application of 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine as a chiral auxiliary or ligand in asymmetric synthesis is not yet widely reported, its structure holds significant potential for such applications. The development of chiral furan derivatives is an active area of research, with several strategies available for their synthesis, including the use of carbohydrates as chiral pool precursors. benthamdirect.comresearchgate.netbenthamscience.comcitedrive.com

The inherent chirality of many natural products that contain furan rings highlights the value of this scaffold in stereocontrolled synthesis. benthamdirect.comresearchgate.net The 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine molecule can be envisioned as a target for chiral modification. For example, asymmetric dihydroxylation of the double bond in the furan ring or the introduction of chiral substituents could lead to valuable chiral building blocks.

Furthermore, the oxygen atoms in the furan and dioxine rings can act as coordination sites for metal catalysts. The synthesis of chiral ligands based on the 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine framework could lead to new catalysts for a variety of asymmetric transformations. The development of chiral furan-based ligands is a known strategy in asymmetric catalysis, and the rigid, well-defined structure of the furo[3,4-b]dioxine system could offer advantages in terms of stereocontrol. researchgate.netbohrium.comnih.govrsc.org

Incorporation into Polymeric Backbones: Synthetic Strategies and Structural Integration for Functional Materials

The incorporation of the 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine unit into polymer backbones is a promising strategy for the development of novel functional materials. The synthesis of derivatives such as 2,3-dimethyl-2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine-5,7-dicarboxylic acid provides the necessary difunctional monomers for polycondensation reactions. nih.gov

This approach is analogous to the well-established use of other furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), in the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF). specialchem.comrsc.org The enzymatic polymerization of furan-based polyesters is also an area of active research, offering a sustainable route to these materials. rsc.org The rigid and polar nature of the 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine unit could impart unique thermal and mechanical properties to the resulting polymers.

Another intriguing possibility is the use of the furan moiety within the polymer backbone for dynamic covalent chemistry. Furan rings can participate in reversible Diels-Alder reactions, which can be exploited to create self-healing polymers. rsc.org By incorporating the 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine unit into a polymer chain, it may be possible to develop materials that can repair themselves upon damage, extending their lifetime and performance.

Monomer/Polymer System Synthetic Strategy Potential Application Reference(s)
2,3-Dimethyl-2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine-5,7-dicarboxylic acidPolycondensationHigh-performance polyesters nih.gov
Furan-containing polymersDiels-Alder "click chemistry"Self-healing materials rsc.org
Furan-functionalized copolymersSelf-assemblyTargeted drug delivery nih.gov

Utility in Supramolecular Chemistry: Design Principles and Synthetic Approaches for Self-Assembled Structures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. researchgate.net The 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine scaffold possesses features that make it an attractive building block for supramolecular chemistry. The oxygen atoms of the furan and dioxine rings can act as hydrogen bond acceptors, enabling the formation of predictable, self-assembled structures.

While direct studies on the supramolecular chemistry of 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine are limited, the principles can be inferred from related systems. For example, the enantioselective synthesis of 2,3-dihydrofuro[2,3-b]quinolines has been achieved using a chiral catalyst that directs the reaction through supramolecular hydrogen bonding interactions with the substrate. specialchem.com This demonstrates how the furan moiety can be used to control the formation of complex, three-dimensional structures.

The design of self-assembling systems based on 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine could involve the introduction of functional groups capable of specific non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking. By carefully selecting these functional groups, it should be possible to program the self-assembly of the molecules into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Precursor to Optoelectronic Scaffolds: Synthetic Pathways and Structural Modifications

The development of organic materials for optoelectronic applications is a rapidly growing field. While there is no direct research on the use of 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine for this purpose, its thieno-fused analog, 2,3-dihydrothieno[3,4-b] researchgate.netbenthamdirect.comdioxine (EDOT), is a well-known precursor to highly conductive polymers with applications in organic electronics. bohrium.com The structural similarity between the furan and thiophene-based systems suggests that polymers derived from 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine could also exhibit interesting optoelectronic properties.

The synthesis of polymers from 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine derivatives could be achieved through various polymerization methods, such as electrochemical or oxidative chemical polymerization. The resulting polymers would possess a π-conjugated backbone, a key requirement for electrical conductivity and photoactivity. The electronic properties of these polymers could be tuned by introducing electron-donating or electron-withdrawing substituents onto the furo[3,4-b]dioxine ring system.

The broader class of furan-containing polymers has been investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the potential of this heterocyclic core in materials science. researchgate.net Furthermore, the development of 3D biomimetic optoelectronic scaffolds for tissue engineering highlights the expanding applications of such materials at the interface of biology and electronics. nih.gov

Related Compound/System Application Key Feature Reference(s)
2,3-Dihydrothieno[3,4-b] researchgate.netbenthamdirect.comdioxine (EDOT)Conductive polymersπ-conjugated backbone bohrium.com
Furan-containing polymersOrganic electronicsTunable electronic properties researchgate.net
3D biomimetic scaffoldsTissue regenerationOptoelectronic stimulation nih.gov

Contribution to the Synthesis of Scaffolds for Biological Chemistry Research

Heterocyclic compounds form the basis of a vast number of pharmaceuticals and are of paramount importance in medicinal chemistry. openmedicinalchemistryjournal.comutripoli.edu.ly The 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine scaffold represents a novel and underexplored framework for the development of new biologically active molecules. The rigid, three-dimensional structure of this scaffold can serve as a starting point for the synthesis of compounds with specific spatial arrangements of functional groups, which is crucial for their interaction with biological targets.

The benzo-fused analog, 2,3-dihydrobenzo[b] researchgate.netbenthamdirect.comdioxine, has been successfully utilized as a scaffold for the development of potent inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. researchgate.netnih.gov This demonstrates the potential of the 1,4-dioxine ring system in the design of enzyme inhibitors. A patent for furo[3,4-b]furan (B12916448) derivatives for use in pharmaceutical compositions further supports the potential of this general heterocyclic system in medicinal chemistry. google.com

The furan ring itself is a common motif in many biologically active compounds and approved drugs. utripoli.edu.ly The synthesis of various furan-containing heterocycles with potential biological activities, such as antimicrobial or anticancer properties, is a continuous effort in medicinal chemistry. rsc.orgrsc.org The 2,3-dihydrofuro[3,4-b] researchgate.netbenthamdirect.comdioxine core offers a unique combination of structural features that could be exploited to generate new libraries of compounds for biological screening.

Future Research Directions, Challenges, and Emerging Paradigms in 2,3 Dihydrofuro 3,4 B 1 2 Dioxine Chemistry

Exploration of Unprecedented Reactivity Pathways and Selective Functionalization Strategies

The inherent reactivity of the 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine ring system is a fertile ground for discovery. Future research will likely focus on uncovering novel reaction pathways that exploit the interplay between the furan (B31954) and dioxine moieties. The furan ring, known for its susceptibility to oxidation, can lead to reactive intermediates like epoxides or cis-enediones, which can be trapped by various nucleophiles. nih.gov The nature of the substituents on the furan ring can influence the formation of these intermediates. nih.gov

A significant challenge and opportunity lies in the selective functionalization of the heterocyclic core. For the related furo[3,4-b]benzofuran (B12916446) system, Diels-Alder reactions have been employed to create complex polycyclic structures. rsc.org Similar cycloaddition strategies could be explored for 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine, potentially leading to a diverse range of functionalized adducts. researchgate.net Furthermore, methods for the regioselective introduction of substituents are highly sought after. For instance, in dibenzofurans, selective halogenation at specific positions has been achieved, paving the way for further synthetic modifications. nih.gov Developing analogous strategies for the furo[3,4-b]dioxine core would be a major advancement.

The development of catalytic methods for C-H activation and functionalization represents another exciting frontier. Such approaches offer an atom-economical way to introduce new functional groups directly onto the heterocyclic backbone, avoiding the need for pre-functionalized starting materials. researchgate.net

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The advancement of 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine chemistry is intrinsically linked to the development of efficient and sustainable synthetic methods. Atom economy, a key principle of green chemistry, emphasizes the maximization of the incorporation of all reactant atoms into the final product. researchgate.netnih.gov Future synthetic strategies should aim for high atom economy by favoring addition and cycloaddition reactions over substitution and elimination reactions.

For instance, the synthesis of related α-(hetero)aryl-substituted furan derivatives has been achieved through atom-economic [2+2+2] and [4+2] cycloaddition reactions. researchgate.net Similar approaches could be adapted for the construction of the furo[3,4-b]dioxine skeleton. Multi-component reactions, which allow the formation of complex molecules from three or more starting materials in a single step, are another powerful tool for achieving both step and atom economy. researchgate.net Designing novel multi-component reactions that lead to the 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine core would be a significant contribution.

The synthesis of a 2,3-dimethyl-2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine-5,7-dicarboxylic acid has been reported from diglycolic acid, diethyl oxalate, and 2,3-dibromobutane (B42614) via a multi-step process. croucher.org.hk Future work could focus on optimizing this route or developing more convergent and atom-economical alternatives.

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

Modern technologies like flow chemistry and high-throughput experimentation (HTE) are set to revolutionize the synthesis and study of 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine and its derivatives. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. croucher.org.hknih.govnih.gov The synthesis of various heterocyclic compounds, including those with structural similarities to the target molecule, has been successfully demonstrated using flow chemistry. uc.pt Integrating flow synthesis for the preparation of 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine could lead to more efficient and reproducible production.

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. nih.govnih.govchemrxiv.orgtox21.gov This technology can be instrumental in discovering novel reactions and optimizing existing synthetic routes for 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine derivatives. For example, HTE has been used to identify potent inhibitors from libraries of related heterocyclic compounds. nih.govnih.gov The combination of HTE for rapid discovery and flow chemistry for efficient synthesis and scale-up presents a powerful workflow for advancing the chemistry of this heterocyclic system.

Computational Design and Prediction of Novel 2,3-Dihydrofuro[3,4-b]Current time information in Oskarshamn, SE.rsc.orgdioxine Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.govmdpi.commanchester.ac.uk Future research should leverage computational methods to design novel 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine derivatives with specific, tailored reactivity.

DFT calculations can provide insights into the electronic structure, aromaticity, and reactivity of the furo[3,4-b]dioxine ring system. rsc.org For example, studies on related benzofuroxan (B160326) derivatives have used DFT to understand the influence of the fused ring on the aromaticity and electrophilic character of the molecule, successfully explaining observed regioselectivity in nucleophilic substitution reactions. mdpi.com Similar computational investigations on 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies.

Furthermore, computational modeling can be used to predict the electronic properties of novel derivatives, such as their HOMO-LUMO gap, which is crucial for applications in materials science. researchgate.net This predictive power can accelerate the discovery of new functional molecules without the need for exhaustive experimental synthesis and characterization.

Addressing Scalability Challenges in Academic Synthesis

A significant hurdle in transitioning a novel chemical entity from academic discovery to practical application is the scalability of its synthesis. While a synthetic route may be effective on a small laboratory scale, it may not be feasible for larger-scale production due to factors such as cost of reagents, safety concerns, and purification challenges.

Future research must address the scalability of synthetic routes to 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine and its derivatives. This involves developing robust and cost-effective procedures that avoid the use of hazardous reagents and minimize the generation of waste. The synthesis of related 1,4-dioxane-2,5-diones, for instance, has faced challenges with low yields and tar formation in traditional methods. google.com

The adoption of flow chemistry, as mentioned earlier, can be a key strategy to overcome many scalability issues. croucher.org.hk The ability to perform reactions in a continuous and controlled manner can lead to higher yields, better purity profiles, and safer operation, facilitating the transition from milligram to kilogram scale.

Interdisciplinary Research with Material Science and Theoretical Chemistry

The unique structural and electronic properties of 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine make it a promising candidate for interdisciplinary research, particularly at the interface of organic chemistry, materials science, and theoretical chemistry. The fused heterocyclic system can serve as a building block for novel functional materials.

For example, furan-based conjugated polymers have been synthesized and shown to have tunable bandgaps and applications as photosensitizers. rsc.org The incorporation of the furo[3,4-b]dioxine unit into polymer backbones could lead to new materials with interesting electronic and photophysical properties. Related thieno[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxepine-based polymers have been investigated as counter electrodes in dye-sensitized solar cells. mdpi.comnih.gov

Collaboration with theoretical chemists will be crucial for understanding the fundamental properties of these new materials and for guiding their design. nih.govresearchgate.net DFT calculations can predict the electronic band structure, charge transport properties, and other key parameters of proposed polymers and materials containing the 2,3-dihydrofuro[3,4-b] Current time information in Oskarshamn, SE.rsc.orgdioxine core, thereby accelerating the discovery and development of new technologies.

Q & A

Q. Table 1: Representative Synthetic Routes

SubstrateReagents/ConditionsProductYieldReference
2,5-Dibromo-EDOT2-Pyridylzinc bromide, Pd catalyst5,7-Di-2-pyridyl-EDOT49%
Hydroxymethyl-EDOTTosylated ethylene glycol, tBuOKEDOTEG~60%*
3,4-EthylenedioxythiopheneBromine in DCM5,7-Dibromo-EDOT85%*

*Reported yields vary; optimization of temperature, catalyst loading, and purification steps is critical.

How can X-ray crystallography resolve conformational ambiguities in dihydrofuro-dioxine derivatives?

Basic Research Focus
X-ray crystallography is pivotal for elucidating bond lengths, angles, and supramolecular interactions:

  • Structural Parameters : The dihydrofuro-dioxine core typically adopts a half-chair conformation , with ethylene H atoms in gauche configurations. Substituents (e.g., pyridyl groups) tilt at 4.1–20.6° from the heterocyclic plane due to steric/electronic effects .
  • Intermolecular Interactions : Halogen bonds (Br⋯Br contacts) and C–H⋯O interactions stabilize crystal packing, as seen in 3,4-dibromo derivatives .

Q. Table 2: Crystallographic Data for Selected Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R FactorReference
5,7-Di-2-pyridyl-EDOTP2₁/n10.51889.875213.196197.752R₁ = 0.037
3,4-Dibromo-2,2,5,5-tetraphenylP-19.67210.38411.49292.56N/A

How should researchers address contradictions in reported spectroscopic data for dihydrofuro-dioxine compounds?

Advanced Research Focus
Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding.
  • Conformational Dynamics : Rotameric equilibria in solution may split peaks (e.g., ethylene protons).
  • Crystallographic vs. Solution States : Solid-state structures (via XRD) may differ from solution-phase conformers.

Q. Methodological Recommendations :

  • Use DFT calculations to model solution-phase conformers and predict NMR shifts .
  • Validate purity via HPLC or GC-MS before spectral analysis .
  • Cross-reference with high-resolution crystallographic data to confirm substituent orientation .

What strategies enhance the electronic properties of dihydrofuro-dioxine-based polymers?

Advanced Research Focus
Polymerization of EDOT-like derivatives (e.g., PEDOT) leverages the heterocycle’s electron-rich nature:

  • Electrochemical Polymerization : Anodic oxidation in acetonitrile with ionic liquids (e.g., BMIM-PF₆) increases conductivity .
  • Side-Chain Engineering : Introducing sulfonic acid groups (e.g., EDOT-S) improves aqueous solubility and charge transport (σ ~ 10⁻³ S/cm) .

Q. Table 3: Conductivity of Polymerized Derivatives

PolymerDopantConductivity (S/cm)ApplicationReference
PEDOT:PSSPolystyrene sulfonate10⁻³–10²Bioelectronics
EDOT-S (sulfonated)5 × 10⁻³Flexible electrodes

How do computational methods predict reactivity in dihydrofuro-dioxine systems?

Q. Advanced Research Focus

  • Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the oxygen-rich ring guides electrophilic substitution sites .
  • Transition State Modeling : DFT studies (e.g., B3LYP/6-31G*) reveal activation barriers for cross-coupling reactions, aiding catalyst selection .

What coordination chemistry applications exist for dihydrofuro-dioxine ligands?

Q. Advanced Research Focus

  • Metal Coordination : Pyridyl-substituted derivatives (e.g., 5,7-di-2-pyridyl-EDOT) act as bidentate ligands , forming complexes with Cu(II) or Ru(II) for catalytic or photonic applications .
  • Supramolecular Assembly : Halogenated derivatives participate in Br⋯N interactions, enabling MOF or coordination polymer design .

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[3,4-b][1,4]dioxine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.